Ethyl 2-amino-5-ethyl-4-methyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-amino-5-ethyl-4-methyl-3-thiophenecarboxylate is an organic compound with the molecular formula C10H15NO2S This compound belongs to the thiophene family, which is characterized by a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-ethyl-4-methyl-3-thiophenecarboxylate typically involves the reaction of ethyl cyanoacetate with 4-methyl-3-thiophenecarboxaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-ethyl-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-ethyl-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-ethyl-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound has a similar thiophene core but with different substituents, leading to distinct chemical and biological properties.
Methyl 4-amino-5-ethyl-3-thiophenecarboxylate: Another thiophene derivative with similar structural features but different functional groups.
Uniqueness
Ethyl 2-amino-5-ethyl-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research applications.
Properties
CAS No. |
108354-77-4 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-4-7-6(3)8(9(11)14-7)10(12)13-5-2/h4-5,11H2,1-3H3 |
InChI Key |
JZJBYEQVEQDABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(S1)N)C(=O)OCC)C |
Origin of Product |
United States |
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